molecular formula C13H15NO2S B2387487 N-(1-(furan-3-yl)propan-2-yl)-4-methylthiophene-2-carboxamide CAS No. 1798458-94-2

N-(1-(furan-3-yl)propan-2-yl)-4-methylthiophene-2-carboxamide

Cat. No. B2387487
CAS RN: 1798458-94-2
M. Wt: 249.33
InChI Key: GZCUUPZGKRBLOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound contains a furan ring, a thiophene ring, and an amide group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiophene is a similar heterocyclic compound where the heteroatom is sulfur. The amide group (-CONH2) is a common functional group in organic chemistry and biochemistry, involved in the formation of peptides and proteins.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the amide bond as a key step. This could be achieved through a reaction between a carboxylic acid (or its derivative) and an amine . The furan and thiophene rings might be introduced through other synthetic steps, possibly involving electrophilic substitution or cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan and thiophene rings, both of which are aromatic and contribute to the compound’s stability. The amide group would introduce polarity to the molecule, potentially affecting its solubility and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the furan and thiophene rings, as well as the amide group. The furan ring is known to undergo reactions such as electrophilic substitution and oxidation . The thiophene ring is relatively stable but can also participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the furan and thiophene rings might contribute to its aromaticity and stability. The amide group could introduce polarity, potentially affecting properties such as solubility .

Scientific Research Applications

Synthesis and Reactivity

Research on compounds with furan and thiophene moieties often focuses on their synthesis and reactivity due to their significance in developing pharmacologically active molecules and materials with unique properties. For example, studies on the synthesis and properties of 2-(furan-2-yl)thiazolo[5,4-f]quinoline and 2-(furan-2-yl)benzo[e][1,3]benzothiazole explore the coupling of amine and carbonyl chloride derivatives in specific conditions to produce compounds with potential biological activity or material applications (El’chaninov & Aleksandrov, 2017) (Aleksandrov & El’chaninov, 2017).

Molecular Interactions and Binding

Compounds with furan and thiophene units also show potential in studies related to their binding affinity and interactions at the molecular level. The crystallographic and spectroscopic study of the complex between d(CGCGAATTCGCG)2 and 2,5-bis(4-guanylphenyl)furan, an analogue of berenil, reveals insights into how structural modifications can enhance DNA-binding affinity, suggesting avenues for developing more effective drugs (Laughton et al., 1995).

Material Science and Solar Energy Applications

In material science, the incorporation of furan and thiophene derivatives into polymers and other materials can impact their properties significantly. A study on phenothiazine derivatives with furan as a conjugated linker for dye-sensitized solar cells demonstrates the potential of such compounds in improving solar energy conversion efficiency, highlighting the role of conjugated linkers in device performance (Kim et al., 2011).

Antimicrobial Activity

Furthermore, compounds containing furan and thiophene structures have been explored for their antimicrobial properties. Research into N-(4-bromophenyl)furan-2-carboxamide and its analogues shows significant in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria, indicating the potential for developing new antimicrobial agents (Siddiqa et al., 2022).

Safety and Hazards

Without specific information, it’s hard to comment on the safety and hazards associated with this compound .

Future Directions

The compound could potentially be of interest in various fields, including medicinal chemistry, materials science, and synthetic organic chemistry. Further studies could explore its synthesis, properties, and potential applications .

properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]-4-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-9-5-12(17-8-9)13(15)14-10(2)6-11-3-4-16-7-11/h3-5,7-8,10H,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCUUPZGKRBLOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC(C)CC2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.